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molecular formula C7H5FN2S B079328 2-Fluoro-4-thiocyanatoaniline CAS No. 14512-85-7

2-Fluoro-4-thiocyanatoaniline

Cat. No. B079328
M. Wt: 168.19 g/mol
InChI Key: RPLHGFNIWGHYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04632938

Procedure details

To 550 ml of methanol were added 111 g of 2-fluoroaniline and 240 g of sodium thiocyanate, and the mixture was cooled to 0° C. A cooled (0° C.) solution of 176 g of bromine in 500 ml of methanol saturated with sodium bromide was added dropwise to the mixture over the period of 1 hour 15 minutes under stirring. In the course of this, cooling was effected so that the internal temperature might be maintained at not more than 3° C. After the addition of bromine was completed, the reaction mixture was poured in 2 l of cold water, and 100 g of sodium hydrogencarbonate was added to make the mixture weakly alkaline. The crystals, which separated out, were recovered by filtration and washed with cold water to give 144.5 g of crude 2-fluoro-4-thiocyanatoaniline.
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
111 g
Type
reactant
Reaction Step Five
Quantity
240 g
Type
reactant
Reaction Step Five
Quantity
550 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[S-:9][C:10]#[N:11].[Na+].BrBr.[Br-].[Na+].C(=O)([O-])O.[Na+]>CO.O>[F:1][C:2]1[CH:8]=[C:7]([S:9][C:10]#[N:11])[CH:6]=[CH:5][C:3]=1[NH2:4] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
176 g
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
111 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
240 g
Type
reactant
Smiles
[S-]C#N.[Na+]
Name
Quantity
550 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the mixture over the period of 1 hour 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
In the course of this, cooling
TEMPERATURE
Type
TEMPERATURE
Details
might be maintained at not more than 3° C
CUSTOM
Type
CUSTOM
Details
The crystals, which separated out
FILTRATION
Type
FILTRATION
Details
were recovered by filtration
WASH
Type
WASH
Details
washed with cold water

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C=CC(=C1)SC#N
Measurements
Type Value Analysis
AMOUNT: MASS 144.5 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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